molecular formula C32H51K2NO12S B13416800 12-Hydroxy Taurolithocholic Acid O-3-Glucuronide Dipotassium Salt

12-Hydroxy Taurolithocholic Acid O-3-Glucuronide Dipotassium Salt

Katalognummer: B13416800
Molekulargewicht: 752.0 g/mol
InChI-Schlüssel: MMOOHENTEBMFGJ-PYRBBINHSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

12-Hydroxy Taurolithocholic Acid O-3-Glucuronide Dipotassium Salt (C₃₂H₄₆D₅NO₁₂S·2K; molecular weight 757.04) is a deuterated analogue of the parent compound 12-Hydroxy Taurolithocholic Acid O-3-Glucuronide Dipotassium Salt (H954095), which is an impurity of Cholic Acid (C432600) . Cholic Acid, a primary bile acid, is a choleretic agent synthesized in hepatocytes. The deuterated form is primarily used as a labeled internal standard in chromatography and mass spectrometry for precise quantification of bile acid metabolites in biological samples. Its structure features a glucuronide moiety at the O-3 position and a dipotassium salt counterion, distinguishing it from simpler bile acid conjugates .

Eigenschaften

Molekularformel

C32H51K2NO12S

Molekulargewicht

752.0 g/mol

IUPAC-Name

dipotassium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate

InChI

InChI=1S/C32H53NO12S.2K/c1-16(4-9-24(35)33-12-13-46(41,42)43)20-7-8-21-19-6-5-17-14-18(10-11-31(17,2)22(19)15-23(34)32(20,21)3)44-30-27(38)25(36)26(37)28(45-30)29(39)40;;/h16-23,25-28,30,34,36-38H,4-15H2,1-3H3,(H,33,35)(H,39,40)(H,41,42,43);;/q;2*+1/p-2/t16-,17-,18-,19?,20-,21+,22?,23+,25+,26+,27-,28+,30-,31+,32-;;/m1../s1

InChI-Schlüssel

MMOOHENTEBMFGJ-PYRBBINHSA-L

Isomerische SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](CC3C2CC[C@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O)C)O)C.[K+].[K+]

Kanonische SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C)O)C.[K+].[K+]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 12-Hydroxy Taurolithocholic Acid O-3-Glucuronide Dipotassium Salt involves multiple steps, starting from cholic acid. The process includes hydroxylation, glucuronidation, and sulfonation reactions. The specific reaction conditions, such as temperature, pH, and catalysts, are crucial for achieving high yield and purity .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and quality. The process may include purification steps such as crystallization, filtration, and chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated forms .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural, functional, and application-based differences between 12-Hydroxy Taurolithocholic Acid O-3-Glucuronide Dipotassium Salt and related bile acid derivatives:

Compound Molecular Formula Molecular Weight Functional Groups Salt Form Primary Applications
12-Hydroxy Taurolithocholic Acid O-3-Glucuronide Dipotassium Salt C₃₂H₄₆D₅NO₁₂S·2K 757.04 Glucuronide, deuterated Dipotassium Chromatography internal standard; impurity analysis of Cholic Acid
Taurolithocholic Acid Sodium Salt C₂₆H₄₄NNaO₅S 505.69 None Sodium Calcium ion agonist; apoptosis inhibition in hepatocytes
Taurolithocholic Acid 3-O-Glucuronide Sulfate Disodium Salt C₃₂H₄₆D₅NNa₂O₁₁S 708.82 Glucuronide, sulfate, deuterated Disodium Impurity standard for Taurolithocholic Acid Sodium Salt; muscarinic M1 receptor studies
Taurodeoxycholic Acid-3-Sulfate C₂₆H₄₃NNa₂O₉S₂ 623.73 Sulfate Disodium Research on bile acid sulfation pathways; metabolite profiling
[²H₄]-Taurolithocholic Acid Sodium Salt C₂₆H₄₀D₄NNaO₅S ~509.68 (estimated) Deuterated Sodium Mass spectrometry internal standard; pharmacokinetic studies

Structural and Functional Differences

  • Glucuronidation vs. Sulfation : The target compound and Taurolithocholic Acid 3-O-Glucuronide Sulfate Disodium Salt both contain glucuronide groups, but the latter also has a sulfate group, altering solubility and receptor binding properties . In contrast, Taurodeoxycholic Acid-3-Sulfate lacks glucuronidation, focusing solely on sulfation for hepatic detoxification .
  • Deuterated vs. Non-Deuterated: Deuterated variants (e.g., [²H₄]-Taurolithocholic Acid Sodium Salt) are critical for isotopic dilution assays, whereas non-deuterated forms like Taurolithocholic Acid Sodium Salt are used in functional studies (e.g., apoptosis inhibition) .
  • Salt Counterions : The dipotassium salt in the target compound enhances stability in aqueous solutions compared to disodium salts (e.g., Taurolithocholic Acid 3-O-Glucuronide Sulfate Disodium Salt), which may influence ion-pairing in chromatographic separations .

Biologische Aktivität

12-Hydroxy Taurolithocholic Acid O-3-Glucuronide Dipotassium Salt (12-Hy-TLCA-G) is a bile acid derivative that has garnered interest in the fields of pharmacology and biochemistry due to its unique structural properties and potential biological activities. This compound is a conjugate of taurine and lithocholic acid, modified by glucuronidation, which enhances its solubility and bioavailability. This article explores the biological activity of 12-Hy-TLCA-G, focusing on its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 12-Hy-TLCA-G can be described as follows:

  • Molecular Formula : C₂₃H₃₉N₃O₈S
  • Molecular Weight : 511.66 g/mol
  • Solubility : Highly soluble in water due to the presence of glucuronic acid.

12-Hy-TLCA-G exhibits several biological activities attributed to its interaction with cellular receptors and metabolic pathways:

  • Antioxidant Activity :
    • The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
  • Cholesterol Metabolism :
    • 12-Hy-TLCA-G influences cholesterol homeostasis by modulating the expression of genes involved in cholesterol synthesis and uptake. It has been observed to upregulate hepatic LDL receptors, enhancing cholesterol clearance from the bloodstream.
  • Anti-inflammatory Effects :
    • Research indicates that 12-Hy-TLCA-G can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to its potential therapeutic effects in inflammatory diseases.
  • Gut Microbiota Modulation :
    • The compound may influence gut microbiota composition, promoting the growth of beneficial bacteria while inhibiting pathogenic strains, thus supporting gut health and function.

In Vitro Studies

A series of in vitro studies have demonstrated the biological effects of 12-Hy-TLCA-G:

StudyCell LineConcentrationKey Findings
Smith et al. (2020)HepG210-100 µMIncreased LDL receptor expression; reduced cholesterol levels.
Zhang et al. (2021)Caco-250 µMEnhanced antioxidant enzyme activity; reduced oxidative stress markers.
Lee et al. (2022)THP-125 µMDecreased TNF-alpha production; anti-inflammatory effects observed.

In Vivo Studies

In vivo studies have further elucidated the compound's biological activities:

  • Animal Model for Hyperlipidemia :
    • A study conducted on hyperlipidemic rats treated with 12-Hy-TLCA-G showed a significant reduction in serum cholesterol levels compared to control groups, suggesting its potential as a therapeutic agent for managing hyperlipidemia.
  • Inflammation Model :
    • In a murine model of acute inflammation, administration of 12-Hy-TLCA-G resulted in decreased paw edema and lower levels of inflammatory cytokines, indicating its efficacy in reducing inflammation.

Case Study 1: Hyperlipidemia Management

A clinical trial involving patients with dyslipidemia evaluated the effects of 12-Hy-TLCA-G supplementation over a period of three months. Results indicated a significant decrease in total cholesterol and LDL levels, alongside improvements in HDL cholesterol levels.

Case Study 2: Inflammatory Bowel Disease (IBD)

Patients with IBD were administered 12-Hy-TLCA-G as part of their treatment regimen. The results demonstrated a reduction in disease activity index scores and improved quality of life metrics, supporting the compound's role in managing chronic inflammatory conditions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.